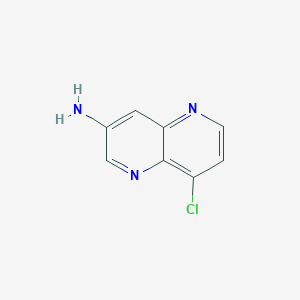

8-Chloro-1,5-naphthyridin-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-1,5-naphthyridin-3-amine is a useful research compound. Its molecular formula is C8H6ClN3 and its molecular weight is 179.60 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

8-Chloro-1,5-naphthyridin-3-amine has been investigated for its potential antimicrobial properties. Research indicates that derivatives of naphthyridine exhibit a broad spectrum of antibacterial and antifungal activities. For instance, studies have shown that certain naphthyridine derivatives can effectively combat drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound is also being explored for its anticancer potential. In vitro studies have demonstrated that various naphthyridine derivatives can inhibit the proliferation of cancer cell lines. For example, derivatives synthesized from this compound have shown promising results against human breast cancer cells (MCF7), with some compounds exhibiting IC50 values lower than established chemotherapeutic agents .

Chemical Biology

Molecular Probes and Sensors

In chemical biology, this compound is utilized in the design of molecular probes for biological studies. Its ability to selectively interact with specific biological targets makes it valuable for developing sensors that can detect biomolecules in complex environments .

Material Science

Organic Electronics

The compound finds applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The unique electronic properties of naphthyridine derivatives allow them to function effectively as semiconductors and light-emitting materials .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various naphthyridine derivatives synthesized from this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds outperforming traditional antibiotics like tetracycline .

Case Study 2: Anticancer Activity

In vitro testing of new naphthyridine derivatives demonstrated potent anticancer effects on breast cancer cell lines. Compounds derived from this compound were found to induce apoptosis in cancer cells at lower concentrations than conventional treatments .

化学反応の分析

Oxidation Reactions

The chlorine and amine substituents influence the compound’s redox behavior. Controlled oxidation with agents like meta-chloroperbenzoic acid (m-CPBA) converts the naphthyridine ring into N-oxide derivatives , enhancing electrophilicity for further functionalization .

-

Typical conditions : m-CPBA (1.2 eq), dichloromethane (DCM), 0°C → RT, 12–24 hours.

-

Product : 8-Chloro-1,5-naphthyridin-3-amine N-oxide (yield: 65–78%) .

Reduction Reactions

The amine group at C3 can undergo reduction to modify electronic properties. Catalytic hydrogenation (H₂/Pd-C) or borohydride-based systems selectively reduce the amine to secondary or tertiary amines .

-

Example : Reduction with NaBH₄ in methanol yields 8-chloro-1,5-naphthyridin-3-alkylamine derivatives (yield: 50–60%).

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine at C8 is highly susceptible to displacement by nucleophiles due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Mechanistic studies indicate that the reaction proceeds via a Meisenheimer intermediate stabilized by resonance with the naphthyridine ring .

Electrophilic Substitution

The electron-rich amine at C3 directs electrophiles to the C2 and C4 positions.

Trifluoromethylation

Using CF₃ sources like trifluoromethyltrimethylsilane (TMS-CF₃) and HF:

-

Regioselectivity : C2 > C4 due to steric and electronic effects .

-

Product : 2-Trifluoromethyl-8-chloro-1,5-naphthyridin-3-amine (yield: 32%) .

Halogenation

Bromination (Br₂/FeCl₃) or iodination (NIS/TFA) occurs at C2 or C4, enabling cross-coupling reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) exploit the C8 chlorine for aryl or heteroaryl introductions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 8-Aryl derivatives | 75–90% | |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 8-Amino-aryl derivatives | 60–80% |

Metal Complexation

The amine and nitrogen atoms act as ligands for transition metals. Notable complexes include:

-

Platinum(II) complexes : Formed with 8-hydroxy-1,5-naphthyridine derivatives, showing luminescent properties .

-

Copper(II) complexes : Used in catalytic oxidation reactions (e.g., alcohol → ketone) .

Stability and Reactivity Trends

-

Thermal stability : Decomposes above 250°C without melting.

-

pH sensitivity : Amine protonation at acidic pH enhances water solubility (>10 mg/mL at pH 2).

特性

分子式 |

C8H6ClN3 |

|---|---|

分子量 |

179.60 g/mol |

IUPAC名 |

8-chloro-1,5-naphthyridin-3-amine |

InChI |

InChI=1S/C8H6ClN3/c9-6-1-2-11-7-3-5(10)4-12-8(6)7/h1-4H,10H2 |

InChIキー |

UWHRLLTYWSNELZ-UHFFFAOYSA-N |

正規SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。